2-(Allyloxycarbonylamino)benzoic acid allyl ester
Overview
Description
2-(Allyloxycarbonylamino)benzoic acid allyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of an allyloxycarbonylamino group attached to the benzoic acid core, with an allyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxycarbonylamino)benzoic acid allyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and allyl alcohol as the primary starting materials.
Formation of Allyl Ester: Benzoic acid is first converted to its allyl ester by reacting with allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Introduction of Allyloxycarbonylamino Group: The allyl ester of benzoic acid is then reacted with allyl chloroformate and an amine (such as ammonia or a primary amine) to introduce the allyloxycarbonylamino group.
The reaction conditions typically involve moderate temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxycarbonylamino)benzoic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Allyloxycarbonylamino)benzoic acid allyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2-(Allyloxycarbonylamino)benzoic acid allyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The allyloxycarbonylamino group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonylamino)benzoic acid methyl ester: Similar structure but with methoxy groups instead of allyloxy groups.
2-(Ethoxycarbonylamino)benzoic acid ethyl ester: Similar structure but with ethoxy groups instead of allyloxy groups.
Uniqueness
2-(Allyloxycarbonylamino)benzoic acid allyl ester is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
prop-2-enyl 2-(prop-2-enoxycarbonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-9-18-13(16)11-7-5-6-8-12(11)15-14(17)19-10-4-2/h3-8H,1-2,9-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPQTUQIUPVXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=CC=C1NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301190330 | |
Record name | 2-Propen-1-yl 2-[[(2-propen-1-yloxy)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089330-63-1 | |
Record name | 2-Propen-1-yl 2-[[(2-propen-1-yloxy)carbonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089330-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-yl 2-[[(2-propen-1-yloxy)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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